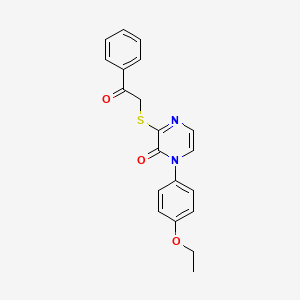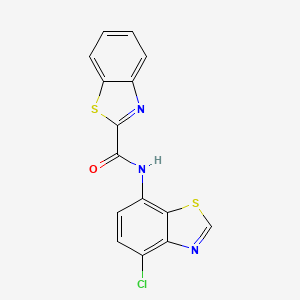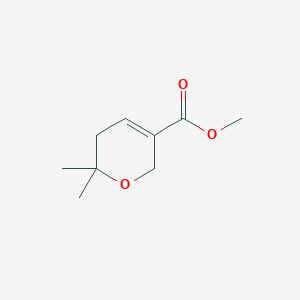
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-ethyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-ethyloxalamide, commonly known as CHEE, is a compound that has gained significant attention in the scientific community due to its potential therapeutic properties. CHEE belongs to the oxalamide family of compounds and has been studied for its potential use as an analgesic, anti-inflammatory, and anti-cancer agent.
Applications De Recherche Scientifique
DNA Adducts and Biological Monitoring : Monoclonal antibodies developed for analyzing DNA lesions induced by ethylene oxide have been shown to recognize 2-hydroxyethyl lesions, like N1-(2-cyclohexyl-2-hydroxyethyl)-N2-ethyloxalamide. These antibodies have applications in biological monitoring studies, helping to assess exposure to certain chemicals by analyzing DNA adducts in white blood cells (van Delft et al., 1994).
Synthesis and Application in Polymers : A study focused on the hydroxyalkylation of N,N′-bis(2-hydroxyethyl)oxalamide with ethylene carbonate revealed the potential application of the resulting products in manufacturing rigid polyurethane foams. These foams demonstrated enhanced thermal stability and good mechanical properties, indicating potential uses in various industrial applications (Zarzyka-Niemiec, 2010).
Incorporation in Drug Design : The introduction of a hydroxy group in the cyclohexyl residue of N-(2-aryl-cyclohexyl) substituted spiropiperidine improved the pharmacological profile of GlyT1 inhibitors. This highlights the significance of hydroxyethyl substitutions in the development of more effective drugs (Ceccarelli et al., 2006).
Chemical Synthesis and Structural Analysis : Research on 2-hydroxyacetophenone N(4)-cyclohexyl thiosemicarbazone provides insight into the crystal structure and molecular configuration of such compounds. These findings have implications for chemical synthesis and the design of new molecules with specific properties (Seena et al., 2006).
Environmental Monitoring : A bioelectrochemical sensor developed for detecting 1-cyclohexyl-2-pyrrolidone in wastewater demonstrates the use of cyclohexyl derivatives in environmental monitoring applications. Such sensors can rapidly detect specific organic contaminants, aiding in environmental protection efforts (Kannan et al., 2019).
Solubility Studies in Pharmaceuticals : The solubility and dissolution thermodynamics of (2Z)-N-cyclohexyl-2-(3-hydroxybenzylidine) hydrazine carbothioamide in various solvent mixtures have been explored. These studies are crucial in pharmaceutical research for understanding drug solubility and developing effective delivery mechanisms (Shakeel et al., 2014).
Copolymerization in Material Science : Research into the copolymerization of ethylene with cyclohexene highlights the potential application of cyclohexyl derivatives in material science, specifically in creating new polymeric materials with desired properties (Wang et al., 2005).
Propriétés
IUPAC Name |
N'-(2-cyclohexyl-2-hydroxyethyl)-N-ethyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-2-13-11(16)12(17)14-8-10(15)9-6-4-3-5-7-9/h9-10,15H,2-8H2,1H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQADCLZRMPXZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2451775.png)
![(E)-N-(4-fluorobenzyl)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)hydrazinecarboxamide](/img/structure/B2451777.png)
![1-[4-hydroxydihydro-2(3H)-isoxazolyl]-2-[4-(2-pyridinyl)piperazino]-1-ethanone](/img/structure/B2451778.png)
![diethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2451779.png)
![N-{4-[({[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methoxy}imino)methyl]phenyl}acetamide](/img/structure/B2451780.png)



![1-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2451786.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2451789.png)
![2-METHYL-OCTAHYDROCYCLOPENTA[C]PYRROL-4-AMINE, Mixture of diastereomers](/img/structure/B2451793.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2451795.png)